

Spectroscopic and Synthetic Guide to Methyl 5-nitro-1H-pyrazole-3-carboxylate

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Compound of Interest

Compound Name: *methyl 5-nitro-1H-pyrazole-3-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and characterization of **methyl 5-nitro-1H-pyrazole-3-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data, analysis of structurally similar compounds, and established synthetic methodologies to serve as a comprehensive resource.

Spectroscopic Data

Direct experimental spectra for **methyl 5-nitro-1H-pyrazole-3-carboxylate** are not widely published. The following tables summarize predicted data and experimental data from closely related analogs to provide a reliable reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Data for **Methyl 5-nitro-1H-pyrazole-3-carboxylate**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H	~4.0	Singlet	O-CH ₃
~7.5-8.0	Singlet	C4-H	
~14.0-15.0	Broad Singlet	N-H	
^{13}C	~53	Quartet	O-CH ₃
~110-115	Doublet	C4	
~145-150	Singlet	C3	
~155-160	Singlet	C5	
~160-165	Singlet	C=O	

Note: Predicted values are based on the analysis of related pyrazole derivatives and general principles of NMR spectroscopy. The presence of the electron-withdrawing nitro group at the C5 position is expected to significantly deshield the C4-H proton and the C4 and C5 carbons. The exact chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.

Infrared (IR) Spectroscopy

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3100	Medium, Broad	N-H Stretch
~3100-3000	Weak	C-H Stretch (aromatic)
~2960-2850	Weak	C-H Stretch (methyl)
~1730-1715	Strong	C=O Stretch (ester)
~1550-1520	Strong	N-O Asymmetric Stretch (nitro group)
~1350-1320	Strong	N-O Symmetric Stretch (nitro group)
~1250-1200	Strong	C-O Stretch (ester)

Note: The strong absorptions corresponding to the carbonyl and nitro groups are key diagnostic peaks for confirming the structure.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

Ion	Predicted m/z
[M+H] ⁺	172.0353
[M+Na] ⁺	194.0172
[M-H] ⁻	170.0207

Source: Predicted data for the constitutional isomer methyl 3-nitro-1H-pyrazole-5-carboxylate (C₅H₅N₃O₄) from PubChem.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections detail the proposed synthesis and characterization methodologies for **methyl 5-nitro-1H-pyrazole-3-carboxylate**.

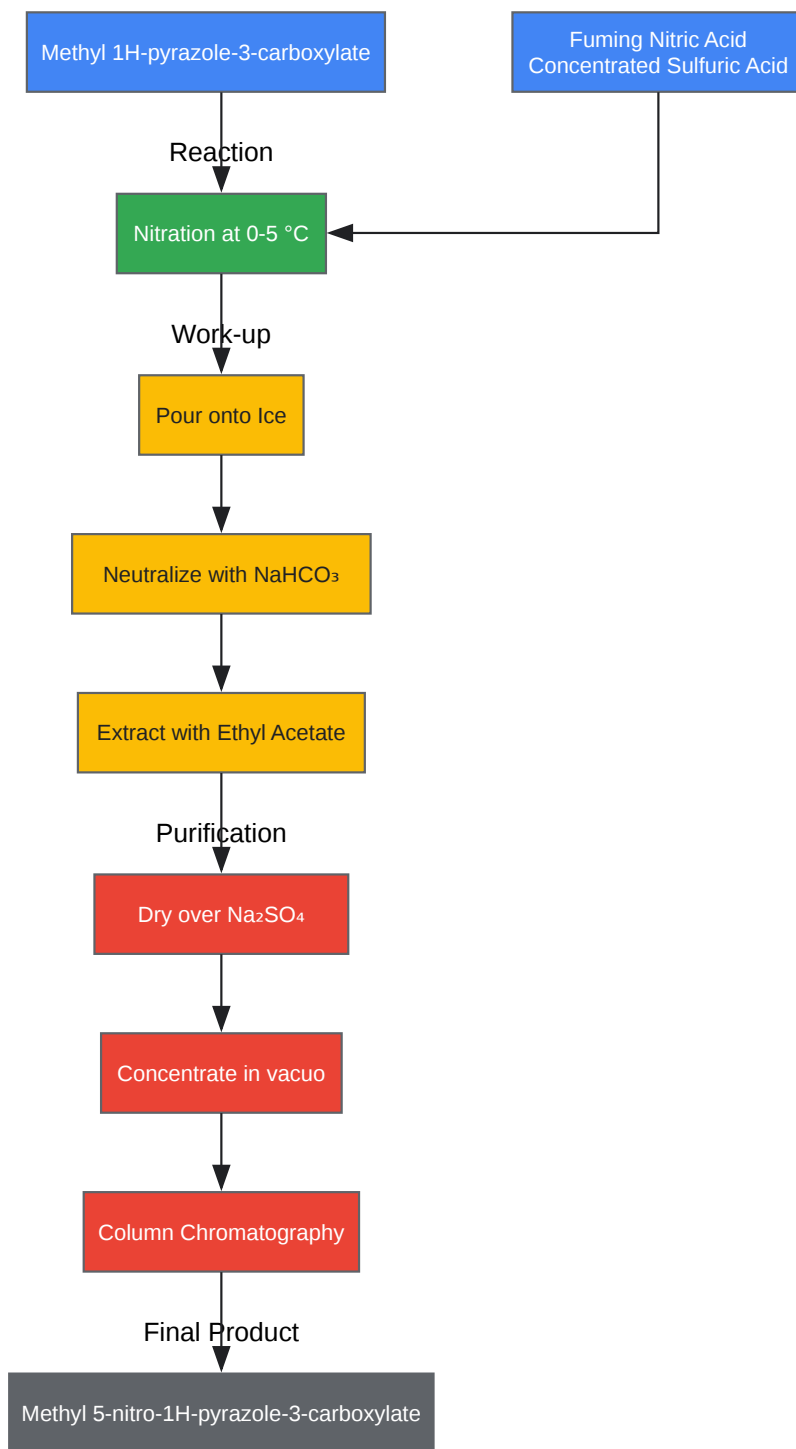
Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate

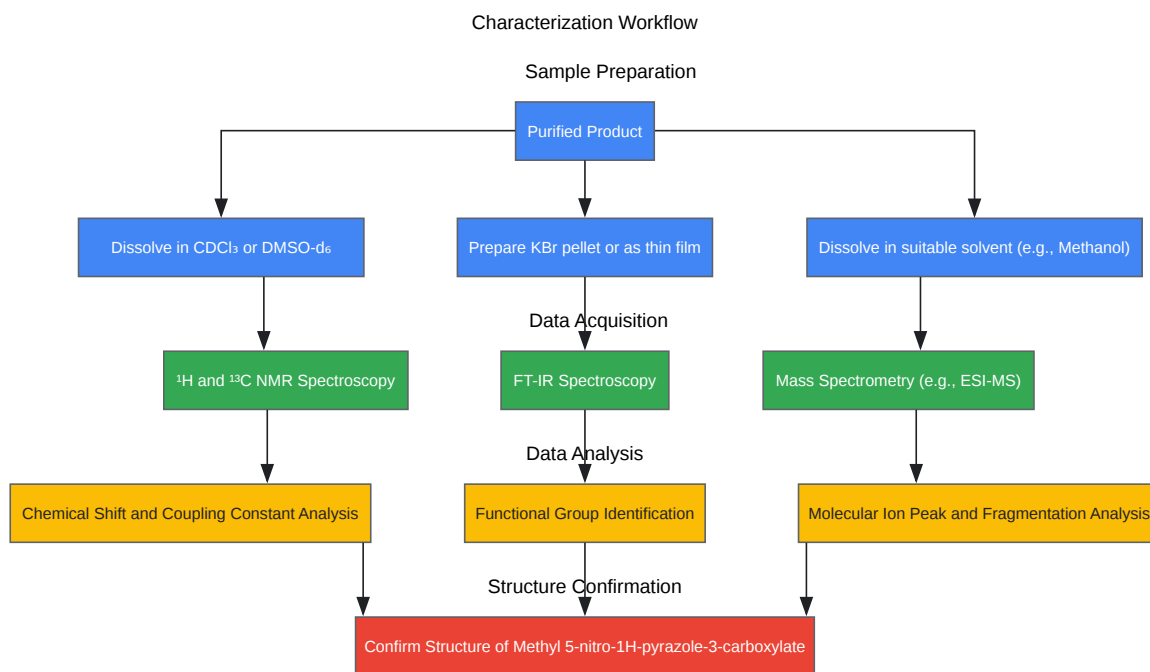
The synthesis of the target compound can be achieved through the nitration of the precursor, methyl 1H-pyrazole-3-carboxylate.

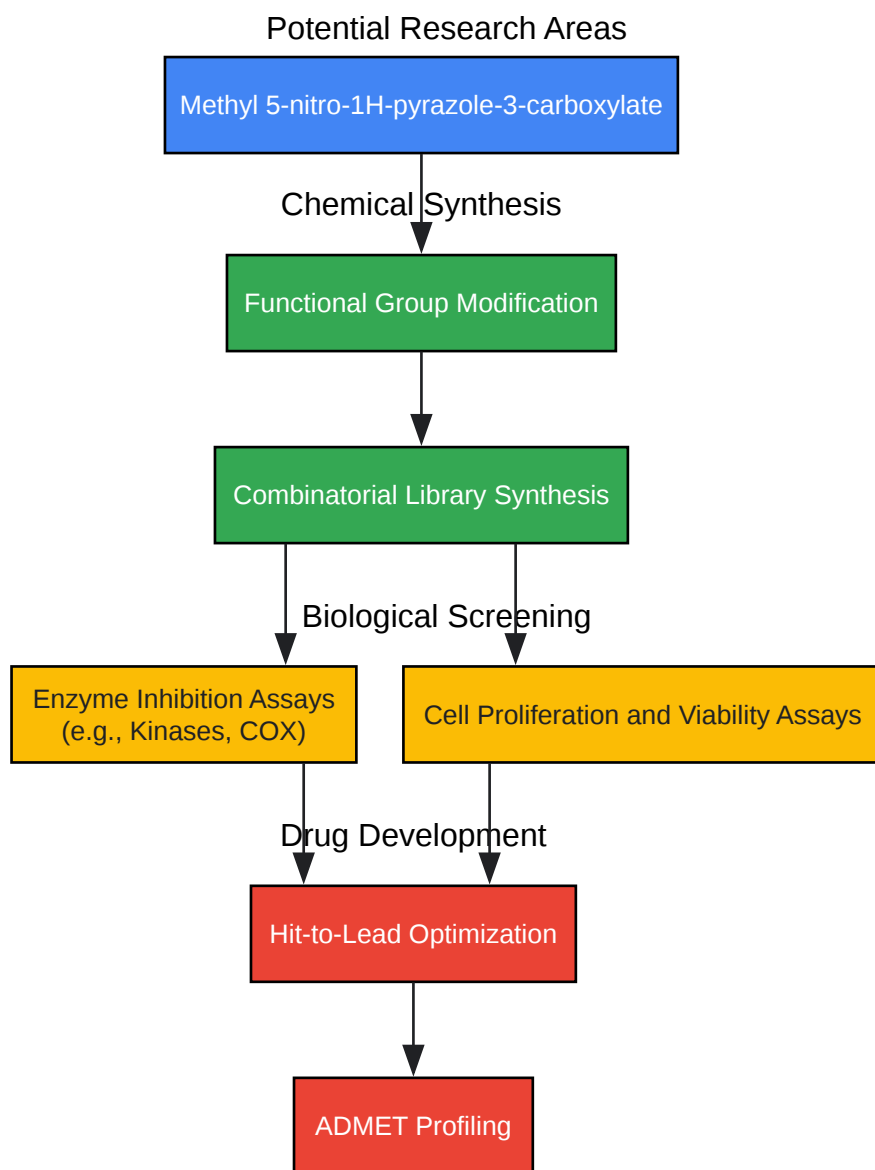
Experimental Workflow

Synthesis Workflow

Reaction Setup







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References

- 1. Synthesis and Characterization of Azido- and Nitroalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl 3-nitro-1h-pyrazole-5-carboxylate (C₅H₅N₃O₄) [pubchemlite.lcsb.uni.lu]
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